molecular formula C6H11BF3KO B1358478 Potassium 5-oxohexyltrifluoroborate CAS No. 329976-78-5

Potassium 5-oxohexyltrifluoroborate

Cat. No.: B1358478
CAS No.: 329976-78-5
M. Wt: 206.06 g/mol
InChI Key: XRHXVCMYFMGFTH-UHFFFAOYSA-N
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Description

Potassium 5-oxohexyltrifluoroborate is a chemical compound with the molecular formula C6H11BF3KO. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to participate in cross-coupling reactions, making them useful intermediates in the preparation of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-oxohexyltrifluoroborate typically involves the reaction of a boronic acid derivative with potassium fluoride in the presence of a suitable solvent. One common method is to start with 5-oxohexylboronic acid, which is then treated with potassium fluoride and a trifluoroborate source under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain analytically pure this compound .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-oxohexyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under mild conditions to prevent decomposition of the trifluoroborate group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted boron compounds .

Mechanism of Action

The mechanism by which potassium 5-oxohexyltrifluoroborate exerts its effects involves the formation of boron-carbon bonds through nucleophilic substitution or cross-coupling reactions. The trifluoroborate group acts as a nucleophile, attacking electrophilic centers in the target molecules. This process is facilitated by the presence of a catalyst, such as palladium, which enhances the reactivity of the boron species .

Properties

IUPAC Name

potassium;trifluoro(5-oxohexyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BF3O.K/c1-6(11)4-2-3-5-7(8,9)10;/h2-5H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHXVCMYFMGFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCCC(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635578
Record name Potassium trifluoro(5-oxohexyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329976-78-5
Record name Potassium trifluoro(5-oxohexyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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